

# Dual ACE/NEP Inhibition via AVE5688 (Ilepatril): A Technical Overview

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Compound of Interest		
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Introduction

AVE5688, also known as ilepatril, is a dual-acting inhibitor of both angiotensin-converting enzyme (ACE) and neprilysin (NEP). This unique mechanism of action offers a multifaceted approach to cardiovascular and renal therapy by simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.[1] Developed by Sanofi-Aventis, ilepatril was investigated for the treatment of hypertension and diabetic nephropathy.[2] Although its development was ultimately discontinued, the compound serves as a significant case study in the therapeutic potential and challenges of dual ACE/NEP inhibition.

# Core Mechanism of Action: The Dual Inhibition Pathway

The therapeutic effects of ilepatril stem from its ability to concurrently modulate two key enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Angiotensin-Converting Enzyme (ACE) Inhibition:

By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, stimulates the release of aldosterone (leading to sodium and



water retention), and promotes cardiac and vascular remodeling. Thus, ACE inhibition leads to vasodilation, reduced fluid volume, and a decrease in blood pressure.

Neprilysin (NEP) Inhibition:

Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis, diuresis, and inhibition of the RAAS. By inhibiting NEP, ilepatril increases the circulating levels of ANP and BNP, thereby augmenting their favorable effects on the cardiovascular system.

The synergistic action of inhibiting both ACE and NEP is intended to provide more potent and comprehensive cardiovascular and renal protection than inhibiting either pathway alone.

Figure 1: Dual Inhibition Pathway of AVE5688 (Ilepatril).

### **Preclinical Data**

**AVE5688** demonstrated efficacy in various animal models of hypertension and diabetic complications.

## **Spontaneously Hypertensive Rats (SHR)**

Studies in spontaneously hypertensive rats, a common model for human essential hypertension, showed that dual ACE/NEP inhibition can effectively lower blood pressure. While specific quantitative data for ilepatril in these models is not readily available in published literature, the general principle of this drug class is to produce a more significant blood pressure reduction compared to ACE or NEP inhibition alone.

### **Diabetic Models**

Preclinical studies investigated the effects of ilepatril in models of diabetes and its complications, such as diabetic nephropathy and neuropathy.

In obese Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, treatment with **AVE5688** was shown to ameliorate nephropathy. This was evidenced by a dose-dependent reduction in albuminuria, a key marker of kidney damage.[3]



In studies involving C57Bl/6J mice with diet-induced obesity or streptozotocin-induced diabetes, **AVE5688** treatment was found to prevent thermal hypoalgesia and improve nerve conduction.[4]

Table 1: Summary of Preclinical Efficacy of AVE5688

Model	Key Findings	Quantitative Data
Obese Zucker Diabetic Fatty (ZDF) Rats	Amelioration of diabetic nephropathy[3]	Dose-dependent reduction in albuminuria (specific values not publicly available)[3]
C57BI/6J Mice (Diet-Induced Obesity)	Prevention of thermal hypoalgesia, improved nerve conduction[4]	Data not publicly available
C57BI/6J Mice (Streptozotocin- Induced Diabetes)	Prevention of thermal hypoalgesia, improved nerve conduction[4]	Data not publicly available

## **Clinical Data**

Ilepatril progressed to Phase II/III clinical trials for the treatment of hypertension.

## **Clinical Trial NCT00284128**

A major clinical trial for AVE7688 was a prospective, multi-center, randomized, double-blind, active-controlled, parallel-group, dose-ranging study in patients with mild to moderate hypertension (NCT00284128).[5][6] The study evaluated four different oral doses of AVE7688 (2.5 mg, 10 mg, 35 mg, and 50 mg once daily) compared to losartan-potassium 100 mg.[6] The primary objective was to assess the change from baseline in trough diastolic blood pressure at the end of 12 weeks of treatment.[5] Secondary objectives included the change in trough systolic blood pressure and the percentage of responders after 12 weeks.[5]

Table 2: Design of Clinical Trial NCT00284128 for AVE7688



Parameter	Description
Study Title	A Study of AVE7688 in Patients With Mild to Moderate Blood Pressure[5]
Phase	Phase 2[5]
Design	Randomized, double-blind, active-controlled, parallel-group, dose-ranging[5]
Patient Population	Patients with mild to moderate hypertension[5]
Treatment Arms	AVE7688 (2.5 mg, 10 mg, 35 mg, 50 mg once daily), Losartan-potassium (100 mg once daily) [6]
Primary Outcome	Change from baseline in trough diastolic blood pressure at 12 weeks[5]
Secondary Outcomes	Change from baseline in trough systolic blood pressure at 12 weeks, percentage of responders at 12 weeks[5]
Status	Completed

Note: The detailed quantitative results of this clinical trial are not publicly available.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies of **AVE5688** are not fully available in the public domain. However, based on standard methodologies, the following provides an overview of likely procedures.

## **Preclinical Studies in Rodent Models**

**Animal Models:** 

- Spontaneously Hypertensive Rats (SHR): Used to model essential hypertension.
- Zucker Diabetic Fatty (ZDF) Rats: A model for type 2 diabetes and its complications, including nephropathy.







- Streptozotocin-Induced Diabetic Mice/Rats: A model for type 1 diabetes.
- Diet-Induced Obesity Mice: To model metabolic syndrome and its neurological complications.

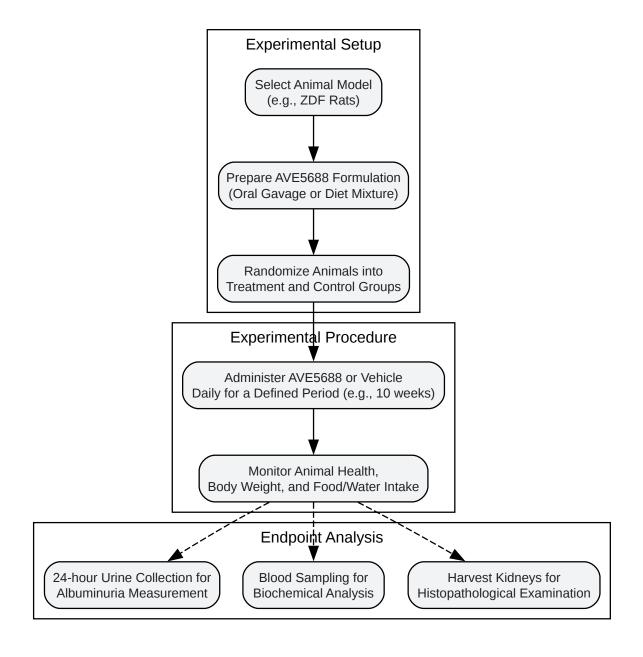
#### Drug Administration:

 AVE5688 was likely administered orally, either via gavage or mixed in the diet, at various doses for a specified duration (e.g., 10 weeks in the ZDF rat study).[3]

#### **Efficacy Endpoints:**

- Blood Pressure Measurement: In hypertensive models, blood pressure would be monitored, likely using tail-cuff plethysmography or telemetry.
- Diabetic Nephropathy Assessment: In diabetic models, this would involve the collection of 24-hour urine samples to measure albumin excretion rates. Kidney tissue would likely be examined histologically for changes such as glomerulosclerosis.
- Diabetic Neuropathy Assessment: This would involve functional tests such as measuring nerve conduction velocity and assessing thermal sensory perception.





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**Figure 2:** General Workflow for Preclinical Evaluation of **AVE5688** in a Diabetic Nephropathy Model.

## Clinical Trial (NCT00284128) Protocol Outline

Study Phases:



- Placebo Lead-in (3-4 weeks): Patients discontinued other antihypertensive medications and received a single-blind placebo.[5]
- Treatment Phase (up to 52 weeks): Randomized patients received once-daily oral doses of either AVE7688 or losartan-potassium. This included a 12-week efficacy evaluation period.[5]
   [6]
- Follow-up: A final visit occurred two weeks after the last dose of the study medication.[5]

#### **Blood Pressure Measurement:**

 Seated systolic and diastolic blood pressure were measured at trough (i.e., just before the next dose) at baseline and at specified intervals throughout the study.

#### Safety and Tolerability:

Adverse events were monitored throughout the trial, with a particular focus on angioedema,
 a known risk associated with dual ACE/NEP inhibition.[5]

## Conclusion

AVE5688 (ilepatril) represents a significant effort in the development of dual ACE/NEP inhibitors. Its mechanism of action, targeting both the RAAS and the natriuretic peptide system, holds considerable therapeutic promise for complex cardiovascular and renal diseases like hypertension and diabetic nephropathy. While the development of ilepatril was discontinued, the preclinical and clinical data, though not fully published, have contributed to the understanding of this drug class and have paved the way for other vasopeptidase inhibitors. The challenges encountered, particularly the risk of angioedema, have also provided valuable lessons for the ongoing development of safer and more effective dual-acting cardiovascular agents. Further research and publication of the complete data from the ilepatril program would be of great value to the scientific community.

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